1-((2,4-Dimethylthiazol-5-yl)methyl)-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
PDD00031705 is a benzimidazolone core cell-inactive inhibitor of Poly (ADP-ribose) glycohydrolase (PARG). This compound is primarily used in scientific research to study the inhibition of PARG, an enzyme involved in the regulation of poly (ADP-ribose) metabolism, which plays a crucial role in DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PDD00031705 involves multiple steps, starting with the preparation of the benzimidazolone core. The core is synthesized through a series of reactions including cyclization and sulfonation. The final product is obtained by introducing specific substituents to the benzimidazolone core under controlled conditions .
Industrial Production Methods: Industrial production of PDD00031705 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: PDD00031705 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazolone core.
Substitution: Substitution reactions are commonly used to introduce different substituents to the core structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of PDD00031705 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
PDD00031705 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the inhibition of PARG and its effects on poly (ADP-ribose) metabolism.
Biology: Employed in cell-based assays to investigate the role of PARG in DNA repair and cell survival.
Medicine: Potential therapeutic applications in cancer research, where inhibition of PARG can enhance the efficacy of DNA-damaging agents.
Industry: Utilized in the development of new drugs targeting PARG for various diseases
Mechanism of Action
PDD00031705 exerts its effects by inhibiting the activity of Poly (ADP-ribose) glycohydrolase (PARG). PARG is responsible for the hydrolysis of poly (ADP-ribose) chains, which are involved in DNA repair processes. By inhibiting PARG, PDD00031705 disrupts the regulation of poly (ADP-ribose) metabolism, leading to the accumulation of poly (ADP-ribose) and affecting DNA repair pathways. This inhibition can enhance the sensitivity of cancer cells to DNA-damaging agents, making it a potential therapeutic target .
Comparison with Similar Compounds
PDD00017238: Another PARG inhibitor with a different core structure.
PDD00031706: A derivative of PDD00031705 with modified substituents.
PDD00031707: A structurally similar compound with variations in the benzimidazolone core
Uniqueness: PDD00031705 is unique due to its specific benzimidazolone core structure and its high selectivity for PARG inhibition. This selectivity makes it a valuable tool for studying the role of PARG in various biological processes and for developing potential therapeutic agents targeting PARG .
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-methyl-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S3/c1-12-17(30-13(2)23-12)10-25-15-6-5-14(32(28,29)24(4)20(3)7-8-20)9-16(15)26(19(25)27)18-21-11-22-31-18/h5-6,9,11H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGUETFSHQZXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)N(C)C4(CC4)C)N(C2=O)C5=NC=NS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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